5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline
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Overview
Description
5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline is a heterocyclic compound with a complex structure that includes both isoquinoline and pyrrolopyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline typically involves multi-step organic reactions. One common method includes the cycloaddition of appropriate precursors to form the pyrrolopyridine ring, followed by functionalization to introduce the amino group at the desired position . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the correct formation of the heterocyclic structure.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce halogens or other functional groups, leading to a variety of derivatives with potential biological activities .
Scientific Research Applications
5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of Casein kinase 1 alpha and delta, which are enzymes involved in various cellular processes, including cell proliferation and circadian rhythm regulation . The compound binds to the active site of these kinases, thereby inhibiting their activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyridine and isoquinoline derivatives, such as:
- 3-Amino-2-[2-(acylamino)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one
- 6-(Fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine
Uniqueness
What sets 5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline apart is its unique combination of the isoquinoline and pyrrolopyridine rings, which confer distinct chemical properties and biological activities. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biological interactions .
Properties
IUPAC Name |
3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4/c17-14-3-1-2-12-9-19-16(8-13(12)14)20-7-5-11-4-6-18-10-15(11)20/h1-10H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOKTGDEWNHLBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)N)N3C=CC4=C3C=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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